Nandinine
Overview
Description
Nandinine is a benzylisoquinoline alkaloid derived from berberine. It is characterized by its unique structure, which includes an unsaturated heterocycle ring and a hydroxyl group at the C-9 position. This compound is known for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and insulin resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nandinine can be synthesized through the methylenedioxy bridge-formation on the A or D rings of (S)-scoulerine. This process involves the use of Cytochrome P450 enzymes, specifically CyCYP719A39 and CyCYP719A42, which catalyze the formation of the methylenedioxy bridge .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of berberine from natural sources, followed by chemical modification to introduce the methylenedioxy bridge. This process may involve multiple steps, including purification and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Nandinine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and therapeutic potential .
Scientific Research Applications
Nandinine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing other complex alkaloids and studying their chemical properties.
Biology: It is employed in research on cellular signaling pathways and metabolic processes.
Medicine: this compound has shown promise in treating cardiovascular diseases, insulin resistance, and inflammation. It is also being investigated for its potential anti-cancer properties.
Industry: this compound is used in the development of dietary supplements and pharmaceuticals due to its therapeutic benefits
Mechanism of Action
Nandinine exerts its effects primarily through the regulation of AMP-activated protein kinase (AMPK) activity. By inhibiting the IκB kinase β/nuclear factor-kappa B pathway, this compound reduces inflammation and enhances insulin sensitivity. This mechanism involves the activation of the PI3K/Akt pathway, leading to increased glucose uptake and improved metabolic function .
Comparison with Similar Compounds
Berberine: Nandinine is a derivative of berberine, sharing a similar structure but with distinct functional groups.
Canadine: Another related compound with similar therapeutic properties.
Tetrahydroberberrubine: A compound structurally related to this compound with potential anti-inflammatory effects.
Uniqueness: this compound’s unique structure, particularly the presence of the methylenedioxy bridge and hydroxyl group at the C-9 position, distinguishes it from other similar compounds. This structural uniqueness contributes to its specific biological activities and therapeutic potential .
Properties
IUPAC Name |
(1S)-17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,7-8,15,21H,4-6,9-10H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECCKIOFCWGRJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024074 | |
Record name | Nandinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572-76-9 | |
Record name | (+)-Tetrahydroberberrubine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=572-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nandinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nandinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NANDININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T6VF792DB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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